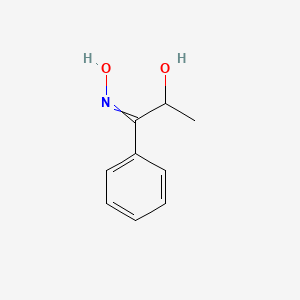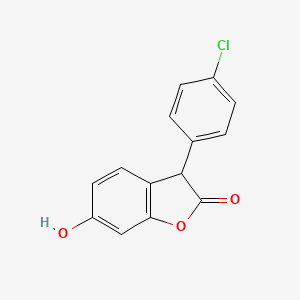![molecular formula C11H16O5 B14364118 Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester CAS No. 91353-43-4](/img/structure/B14364118.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The presence of both carboxylic acid and ester functional groups, along with a hydroxyl group, makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the reaction of dimethyl ester with lithium hydroxide in aqueous tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps to isolate the desired isomer. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The bicyclic structure provides rigidity, which can affect its binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: Contains a double bond, making it more reactive than norbornane.
Norbornadiene: Contains two double bonds, further increasing its reactivity.
Uniqueness
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester is unique due to the presence of both ester and hydroxyl functional groups, which provide a wide range of reactivity and potential applications. Its rigid bicyclic structure also distinguishes it from other similar compounds, offering unique properties in terms of stability and reactivity.
Propiedades
Número CAS |
91353-43-4 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
dimethyl 5-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-9,12H,3-4H2,1-2H3 |
Clave InChI |
FVXPKBMBBBLULD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2CC(C1C(=O)OC)C(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)


![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)

![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)


![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)

![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
